molecular formula C24H35NO5 B1670147 Decoquinate CAS No. 18507-89-6

Decoquinate

Cat. No. B1670147
CAS RN: 18507-89-6
M. Wt: 417.5 g/mol
InChI Key: JHAYEQICABJSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decoquinate is a quinolone coccidiostat used in veterinary medicine . It is used to delay the growth and reproduction of coccidian parasites . It has been used for over 20 years in the control of coccidiosis in domestic ruminants . Decoquinate treats coccidiosis in lambs and calves and prevents coccidiosis in lambs when administered in feed at a dosage of 1 mg decoquinate/kg bodyweight (b.w.) daily for at least 28 days .


Molecular Structure Analysis

Decoquinate has the molecular formula C24H35NO5 . Its IUPAC name is ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate . The molecular weight of Decoquinate is 417.5 g/mol .

Scientific Research Applications

Efficacy in Parasite Control

  • Antiparasitic Properties : Decoquinate demonstrates significant efficacy against various parasites, notably in cell cultures. It is particularly effective against Sarcocystis neurona, showing complete inhibition of merozoite production at specific concentrations (Lindsay et al., 2013). Additionally, it has been effective against Neospora caninum tachyzoites in cell cultures (Lindsay, Butler, & Blagburn, 1997).

  • Coccidiosis Control : In studies focused on coccidiosis, decoquinate has shown efficacy in controlling this condition in various animals. For example, its use in broiler chickens has been noted for controlling Eimeria infections (Guo et al., 2007).

Role in Malaria Research

  • Antimalarial Potential : Decoquinate has shown promising results in malaria research. It exhibits activity against in vitro blood stage Plasmodium falciparum parasites and has been identified as a potent inhibitor of the parasite’s mitochondrial bc1 complex, highlighting its potential as an antimalarial drug (Nam et al., 2011).

  • Liver Stage Inhibition : Research indicates that decoquinate is effective against the liver stages of Plasmodium parasites, both in vitro and in vivo, suggesting its utility in preventing malaria infections (Filipa P. da Cruz et al., 2012).

Pharmacological Properties and Development

  • Chemical and Pharmacological Review : Studies have reviewed the pharmaceutical potential of decoquinate, particularly its antimicrobial activity against various infectious diseases in humans and animals. Efforts are ongoing to overcome its biopharmaceutical limitations for broader applications (Souza, Moreira, & Marcelino, 2022).

  • stage Plasmodium infections, demonstrating the potential of advanced drug delivery systems to improve the drug's bioavailability and efficacy (Wang et al., 2014).

Applications in Veterinary Medicine

  • Veterinary Coccidiosis Management : Decoquinate has a long history of use in controlling coccidiosis in domestic ruminants. It is effective in treating and preventing coccidiosis in lambs and calves, and has been noted for its role in preventing abortions and perinatal losses owing to toxoplasmosis in ewes (Taylor & Bartram, 2012).

  • Control of Ovine Toxoplasmosis : Decoquinate has been tested for reducing the effects of experimentally induced toxoplasmosis in pregnant ewes, showing a reduction in placental damage, increase in the number and weight of live lambs, and delay in the onset of fever and antibody production (Buxton et al., 1996).

Safety And Hazards

Decoquinate is safe for chickens for fattening at the highest applied concentration in complete feed of 40 mg/kg . It is not genotoxic and not carcinogenic . The inhalation risk for users is considered negligible since inhalation toxicity and exposure are very low . It may cause long-lasting harmful effects to aquatic life .

Future Directions

Decoquinate has the potential for therapy as an antimicrobial drug for veterinary treatment and its optimized derivatives and/or formulations, mainly nanoformulations, have antimicrobial activity against pathogens that infect humans . Based on the results presented here, Decoquinate prototypes could be tested in clinical trials for human application in the coming years .

properties

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046851
Record name Decoquinate
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decoquinate

CAS RN

18507-89-6
Record name Decoquinate
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Record name Decoquinate [USAN:USP:INN:BAN]
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Record name Decoquinate
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Record name Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,310
Citations
T Nam, CW McNamara, S Bopp, NV Dharia… - ACS chemical …, 2011 - ACS Publications
Decoquinate has single-digit nanomolar activity against in vitro blood stage Plasmodium falciparum parasites, the causative agent of human malaria. In vitro evolution of decoquinate-…
Number of citations: 102 pubs.acs.org
TS Souza, DRM Moreira, HR Marcelino - Pharmaceutics, 2022 - mdpi.com
Decoquinate (DQ) is an antimicrobial agent commonly used as a feed additive for birds for human consumption. Its use as an additive is well established, but DQ has the potential for …
Number of citations: 2 www.mdpi.com
RM Beteck, D Coertzen, FJ Smit, LM Birkholtz… - Bioorganic & Medicinal …, 2016 - Elsevier
… In summary, decoquinate 1 is converted readily via aminolysis of … Decoquinate 1 and the morpholino amide 2 under the … Antimalarial activities: Decoquinate and the new derivatives …
Number of citations: 20 www.sciencedirect.com
RM Beteck, R Seldon, D Coertzen… - Communications …, 2018 - nature.com
… The quinolone decoquinate is coadministered with feed for treatment of parasites which … Here we convert decoquinate into N-alkyl quinolone amides that, in contrast to decoquinate, are …
Number of citations: 30 www.nature.com
MA Taylor, DJ Bartram - Journal of veterinary Pharmacology …, 2012 - Wiley Online Library
… Decoquinate is a quinolone derivative that has been used for over 20 years in the control of coccidiosis in domestic ruminants. Decoquinate … dosage of 1 mg decoquinate/kg bodyweight …
Number of citations: 25 onlinelibrary.wiley.com
DJ Watson, L Laing, RM Beteck, L Gibhard… - Frontiers in …, 2022 - frontiersin.org
The emergence of Plasmodium falciparum (Pf) parasite strains tolerant of the artemisinin component and resistant to the other drug component in artemisinin combination therapies (…
Number of citations: 1 www.frontiersin.org
RB Williams - Veterinary Parasitology, 2006 - Elsevier
… Decoquinate-resistance was evident in several species during the rearing of the first decoquinate… 6 weeks during their first exposure to decoquinate. During up to four more …
Number of citations: 111 www.sciencedirect.com
DS Lindsay, MM Nazir, A Maqbool, SP Ellison… - Veterinary …, 2013 - Elsevier
… inhibited when decoquinate was used at 20 or 240 nM. The IC 50 of decoquinate was 0.5 ± … Levamisole was toxic at 5 μg/ml and no synergism was observed when decoquinate was …
Number of citations: 19 www.sciencedirect.com
M Fry, RB Williams - Biochemical Pharmacology, 1984 - Elsevier
… decoquinate and clopidol in fact potentiated each other's effect on electron transport. Induced resistance to either decoquinate … transport to inhibition by decoquinate or clopidol al~d the …
Number of citations: 68 www.sciencedirect.com
WL Wang, LJ Song, BC Hu, L Miao, XY Chen… - Chinese Chemical …, 2017 - Elsevier
Decoquinate (1), an old and inexpensive coccidiostat, exhibited potent antimalarial activity, however, its antischistosomal activity against Schistosoma japonicum has not yet been …
Number of citations: 5 www.sciencedirect.com

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